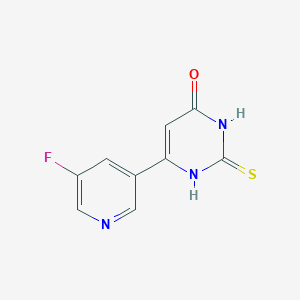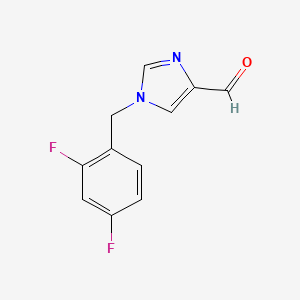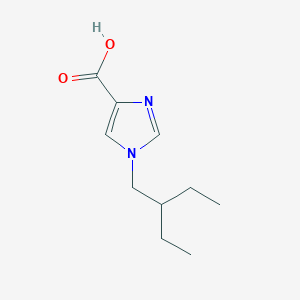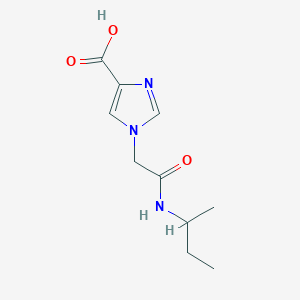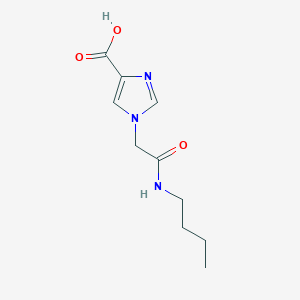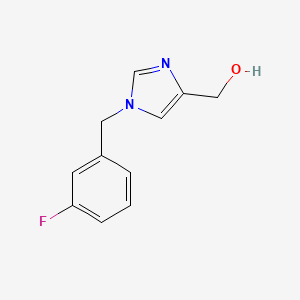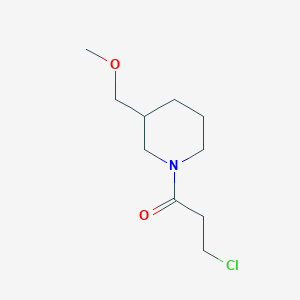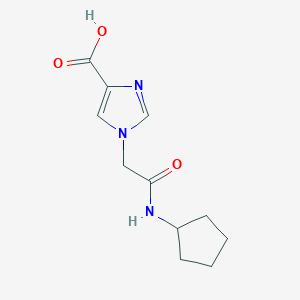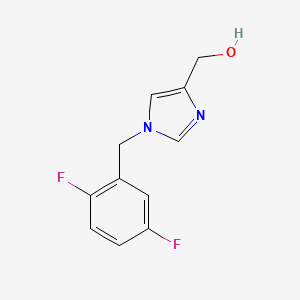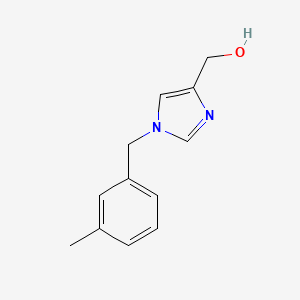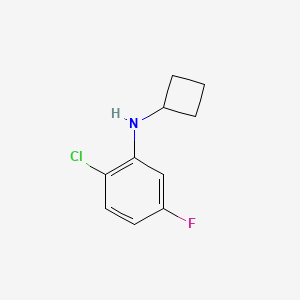
2-Chloro-N-cyclobutyl-5-fluoroaniline
Overview
Description
“2-Chloro-N-cyclobutyl-5-fluoroaniline” is a chemical compound. As the name suggests, it likely contains a cyclobutyl group (a ring of four carbon atoms), an aniline group (a phenyl group attached to an amino group), and both chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring (due to the aniline group) substituted with chlorine and fluorine atoms at the 2nd and 5th positions respectively, and a cyclobutyl group attached to the nitrogen of the aniline group .Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of several different functional groups. The aniline group might undergo reactions typical of aromatic amines, while the halogens might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the substituents on the benzene ring and the nature of these substituents can greatly influence properties such as boiling point, melting point, and solubility .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthetic Route Development : A study by Gazvoda et al. (2018) detailed a six-step synthetic route from 4-chloro-2-methylaniline to a compound similar in structure to 2-Chloro-N-cyclobutyl-5-fluoroaniline, which is a key impurity in the reverse transcriptase inhibitor efavirenz, a crucial anti-HIV/AIDS drug (Gazvoda et al., 2018).
Nucleoside Analogue Synthesis : Research by Flores et al. (2011) explored the photochemical cycloaddition of similar halogenated compounds to synthesize purine nucleoside analogues. These nucleosides displayed anti-HIV activity, indicating potential pharmacological applications (Flores et al., 2011).
Chemical and Physical Properties Analysis
Metabolism Study : Duckett et al. (2006) investigated the metabolism of 3-chloro-4-fluoroaniline in rats, providing insights into the biotransformation of similar compounds. This research could be relevant for understanding the metabolic pathways of this compound (Duckett et al., 2006).
Structural Analysis : Betz (2015) conducted a study on the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, providing valuable information on the structural properties of halogenated anilines, which could be extrapolated to understand the structure of this compound (Betz, 2015).
Industrial and Environmental Implications
Monitoring Exposure : Eadsforth et al. (1988) developed an HPLC method for monitoring exposure to 3-chloro-4-fluoroaniline, a compound structurally related to this compound. This method could be adapted for monitoring exposure to this compound in industrial settings (Eadsforth et al., 1988).
Corrosion Inhibition in Metals : A study by Khaled and Hackerman (2004) explored the use of aniline derivatives, including halogenated anilines, as corrosion inhibitors in metals. This application could be relevant for this compound in protecting metals in acidic environments (Khaled & Hackerman, 2004).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-Chloro-N-cyclobutyl-5-fluoroaniline” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures. The specific hazards associated with this compound would depend on its exact properties .
Future Directions
properties
IUPAC Name |
2-chloro-N-cyclobutyl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-4-7(12)6-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMFMPPHLWCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



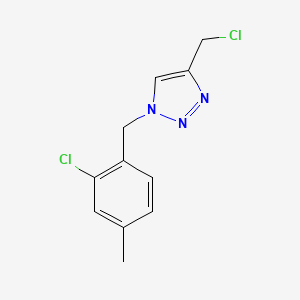
![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)
